molecular formula C19H26N6O B11125809 4-(5-methyl-1H-tetrazol-1-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide

4-(5-methyl-1H-tetrazol-1-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide

Cat. No.: B11125809
M. Wt: 354.4 g/mol
InChI Key: AXIKWPVEHAWWTN-UHFFFAOYSA-N
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Description

4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a tetrazole ring and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring and the quinolizidine moiety separately. The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinolizidine moiety is often prepared via hydrogenation of quinoline derivatives. The final step involves coupling these two components under suitable conditions, often using coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products from these reactions include oxidized tetrazole derivatives, reduced quinolizidine derivatives, and substituted benzamides .

Scientific Research Applications

4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinolizidine moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is unique due to its combination of a tetrazole ring and a quinolizidine moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler tetrazole derivatives.

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H26N6O/c1-14-21-22-23-25(14)17-9-7-15(8-10-17)19(26)20-13-16-5-4-12-24-11-3-2-6-18(16)24/h7-10,16,18H,2-6,11-13H2,1H3,(H,20,26)

InChI Key

AXIKWPVEHAWWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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